![molecular formula C16H19N3O B2728231 3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2175978-55-7](/img/structure/B2728231.png)

3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

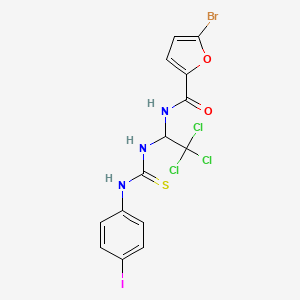

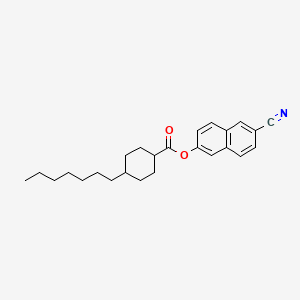

The compound you mentioned seems to be a complex organic molecule that contains a pyrazine derivative and a bicyclo[3.2.1]octane structure . Pyrazine derivatives are known to be used as flavorings in food and feed for animals . Bicyclo[3.2.1]octane is a highly strained ring system that is difficult to synthesize .

Synthesis Analysis

Due to the high strain energy, molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them .Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of the bicyclo[3.2.1]octane structure and the pyrazine derivative. Detailed analysis would require specific computational chemistry methods .Aplicaciones Científicas De Investigación

Efficient Synthesis and Analogues Development

A study presented an efficient synthesis route for 8-Methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, highlighting amide activation and cyclization techniques. This method facilitated the creation of several 3-substituted analogues, showcasing the versatility of azabicyclo[3.2.1]octane frameworks in receptor affinity modulation (Singh et al., 2007).

Cycloaddition Reactions and Functionalized Derivatives

Lewis acid catalyzed formal [3+2] cycloadditions of 1-azadienes with donor-acceptor cyclopropanes were developed to synthesize imine functionalized cyclopentanes and pyrrolidine derivatives. This process enabled the generation of pharmaceutically relevant azabicyclo[3.2.1]octane derivatives, underscoring the synthetic utility of these structures in medicinal chemistry (Verma & Banerjee, 2017).

Novel Structural Moieties from Marine-Derived Fungi

Research on marine-derived fungi led to the discovery of variecolortins A-C, compounds with a 2-oxa-7-azabicyclo[3.2.1]octane core. This finding highlights the structural diversity accessible through natural product synthesis and the potential biological activities of such unique frameworks (Zhong et al., 2018).

Ring-Expanding Cycloisomerization Approaches

A study demonstrated an enantioselective ring-expanding cycloisomerization method for creating bicyclo[4.2.0]octanes from cyclopropylidene-bearing 1,5-enynes. This approach is pivotal for constructing biologically active natural products, emphasizing the relevance of cyclopropylidene modifications in synthetic organic chemistry (Zheng, Felix, & Gagné, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-10-8-18-15(9-17-10)16(20)19-13-4-5-14(19)7-12(6-13)11-2-3-11/h8-9,13-14H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQAYVVMBMREEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(=C4CC4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)